

Application Notes and Protocols for In Vivo Imaging with Sulfo-Cy5-TCO

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Compound of Interest

Compound Name: Sulfo-Cy5-TCO

Cat. No.: B12402948

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Introduction

Sulfo-Cy5-TCO is a water-soluble, near-infrared (NIR) fluorescent dye functionalized with a trans-cyclooctene (TCO) moiety. It is a key component in a powerful bioorthogonal chemistry strategy known as the tetrazine-TCO ligation, which is based on the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction is exceptionally fast and specific, allowing for the covalent labeling of targets in complex biological systems, including living animals, without interfering with native biochemical processes.^[1]

This application note provides detailed protocols and supporting data for the use of **Sulfo-Cy5-TCO** in a two-step pretargeted in vivo imaging workflow in animal models. This strategy decouples the targeting and imaging steps to enhance signal-to-background ratios and reduce the circulation time of the imaging agent.^{[2][3]}

Principle of Pretargeted In Vivo Imaging

The pretargeted imaging approach involves two sequential administrations:

- **Targeting Moiety:** An antibody, or other targeting ligand, conjugated to a tetrazine (Tz) molecule is administered first. This conjugate is allowed to accumulate at the target site (e.g., a tumor) and clear from systemic circulation.

- **Imaging Probe:** Subsequently, the small, rapidly clearing **Sulfo-Cy5-TCO** probe is administered. It quickly and specifically reacts (in vivo "click" reaction) with the tetrazine-modified targeting molecule at the target site, enabling high-contrast fluorescence imaging.

Physicochemical and Spectral Properties of Sulfo-Cy5-TCO

A summary of the key properties of **Sulfo-Cy5-TCO** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₄₆ H ₆₂ N ₄ O ₁₂ S ₃	BroadPharm
Molecular Weight	959.2 g/mol	BroadPharm
Excitation Maximum (λ_{ex})	~647 nm	BroadPharm
Emission Maximum (λ_{em})	~665 nm	BroadPharm
Extinction Coefficient	250,000 cm ⁻¹ M ⁻¹	BroadPharm
Solubility	Water, DMSO, DMF	BroadPharm
Reactive Group	trans-cyclooctene (TCO)	BroadPharm
Reaction Partner	Tetrazine (Tz)	[1]

Quantitative Data for In Vivo Pretargeted Imaging

The following tables provide representative quantitative data compiled from studies utilizing the TCO-tetrazine pretargeting strategy. These values can serve as a baseline for experimental design.

Table 1: Representative Biodistribution of TCO-Conjugated Antibody (24-72h post-injection)

Organ/Tissue	Percent Injected Dose per Gram (%ID/g) (Mean \pm SD)
Tumor	10.7 \pm 2.5
Blood	5.5 \pm 1.8
Liver	3.8 \pm 1.2
Spleen	7.8 \pm 2.1
Kidney	2.5 \pm 0.8
Lung	3.1 \pm 1.0
Muscle	1.2 \pm 0.4

Note: Data is compiled and representative of typical antibody biodistribution from multiple sources.[\[4\]](#)

Table 2: Representative Biodistribution of Tetrazine-Cy5 Probe (1-4h post-injection in pretargeted model)

Organ/Tissue	Percent Injected Dose per Gram (%ID/g) (Mean \pm SD)
Tumor	4.2 \pm 1.1
Blood	1.5 \pm 0.6
Liver	2.1 \pm 0.7
Spleen	1.8 \pm 0.5
Kidney	10.5 \pm 3.2 (major clearance route)
Lung	1.9 \pm 0.6
Muscle	0.8 \pm 0.3

Note: Data is synthesized based on clearance patterns of small molecule tetrazine probes and Cy5-labeled agents.

Table 3: In Vivo Performance Metrics

Parameter	Typical Value	Significance
Tumor-to-Muscle Ratio	4:1 to 13:1	Indicates target-specific signal enhancement.
Tumor-to-Blood Ratio	> 2.5:1	Demonstrates clearance of unbound probe and good contrast.
In Vivo TCO Stability (on mAb)	~75% intact after 24h	Sufficient stability for the pretargeting window.
Tetrazine Probe Clearance Half-life	< 15 minutes (alpha phase)	Rapid clearance of unbound probe minimizes background.

Experimental Protocols

Protocol 1: Preparation and Administration of Tetrazine-Antibody Conjugate

This protocol provides a general guideline for the administration of a tetrazine-modified antibody to tumor-bearing mice.

Materials:

- Tetrazine-conjugated antibody (Tz-mAb)
- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- Sterile phosphate-buffered saline (PBS), pH 7.4
- Syringes and needles for intravenous injection

Procedure:

- Reconstitution and Dosing:
 - Reconstitute the lyophilized Tz-mAb in sterile PBS to a final concentration of 1-5 mg/mL.

- The typical dose for a targeting antibody is in the range of 5-10 mg/kg body weight. For a 20g mouse, this corresponds to 100-200 µg of Tz-mAb.
- Administration:
 - Administer the calculated dose of Tz-mAb solution to each mouse via intravenous (tail vein) injection.
- Incubation and Clearance:
 - Allow the Tz-mAb to circulate, accumulate at the tumor site, and clear from non-target tissues. The optimal pretargeting interval is typically between 24 and 72 hours. This timing should be optimized based on the specific pharmacokinetics of the antibody used.

Protocol 2: In Vivo Imaging with Sulfo-Cy5-TCO

This protocol describes the administration of **Sulfo-Cy5-TCO** and subsequent fluorescence imaging.

Materials:

- **Sulfo-Cy5-TCO**
- Mice previously administered with Tz-mAb
- Sterile PBS, pH 7.4
- In vivo fluorescence imaging system (e.g., IVIS, Pearl) with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).
- Anesthesia (e.g., isoflurane)

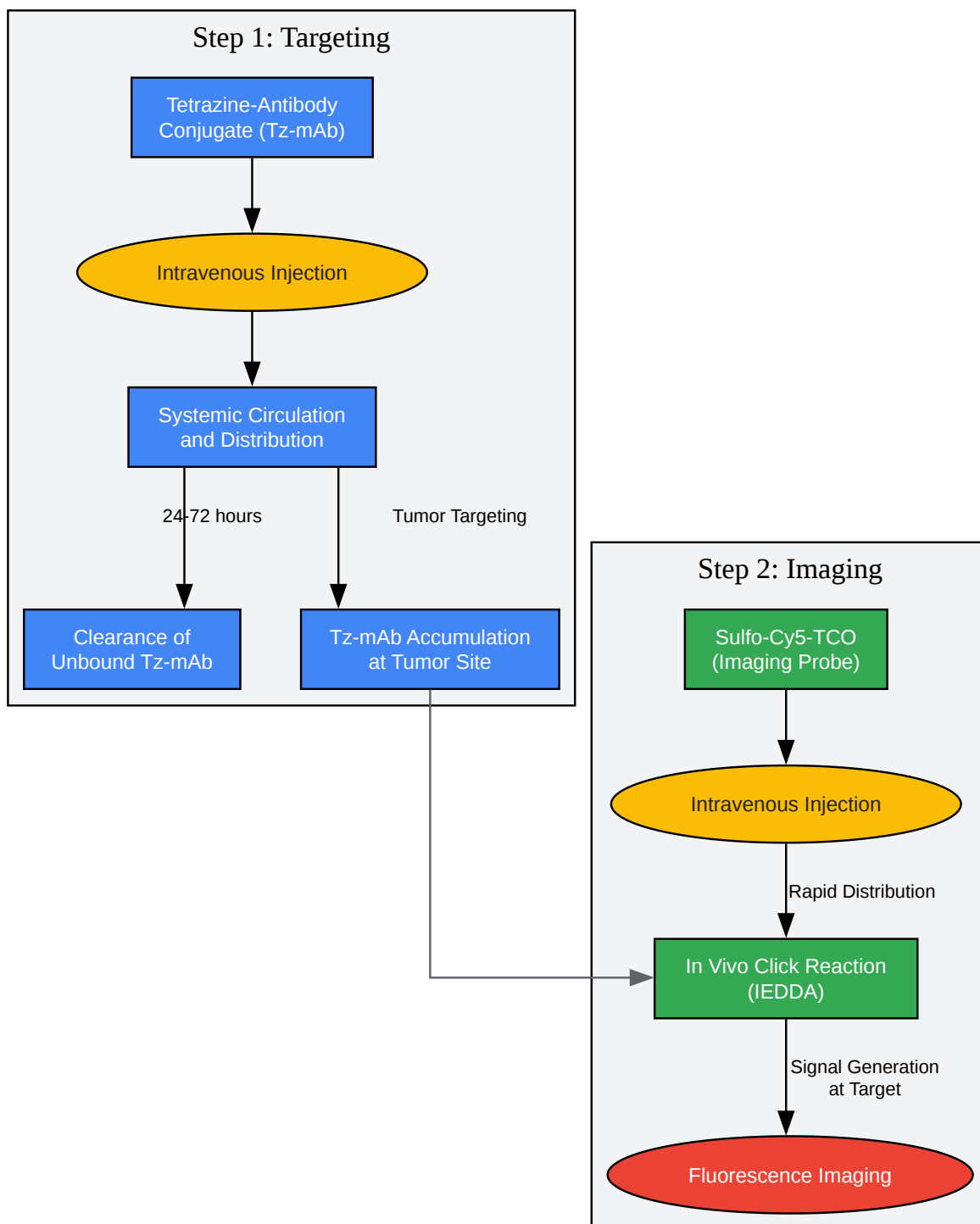
Procedure:

- **Sulfo-Cy5-TCO** Preparation:
 - Prepare a stock solution of **Sulfo-Cy5-TCO** in sterile PBS or another suitable buffer.

- Dilute the stock solution to the final desired concentration for injection. A typical dose might be in the range of 1-5 molar equivalents relative to the injected antibody dose. For example, if 100 µg (approx. 0.67 nmol) of a 150 kDa antibody was injected, a 3-fold molar excess would be approximately 2 nmol of **Sulfo-Cy5-TCO**.
- Administration:
 - At the end of the pretargeting interval (24-72 hours after Tz-mAb injection), administer the **Sulfo-Cy5-TCO** solution to the mice, typically via intravenous injection.
- In Vivo Fluorescence Imaging:
 - Anesthetize the mice at various time points post-**Sulfo-Cy5-TCO** injection (e.g., 1, 4, 8, and 24 hours).
 - Acquire whole-body fluorescence images using the in vivo imaging system with the appropriate excitation and emission filters for Cy5.
 - Include a control group of mice that received the Tz-mAb but no **Sulfo-Cy5-TCO** to assess tissue autofluorescence, and another control group that received only **Sulfo-Cy5-TCO** to assess non-specific accumulation.
- Data Analysis:
 - Quantify the fluorescence intensity (e.g., radiant efficiency or photon flux) in the region of interest (ROI) over the tumor and in a non-target tissue region (e.g., contralateral muscle).
 - Calculate the tumor-to-background ratio at each time point to determine the optimal imaging window.
- Ex Vivo Analysis (Optional):
 - After the final imaging time point, euthanize the mice and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart).
 - Image the excised organs using the fluorescence imaging system to confirm the in vivo biodistribution results and obtain more precise quantification of probe accumulation.

Visualizations

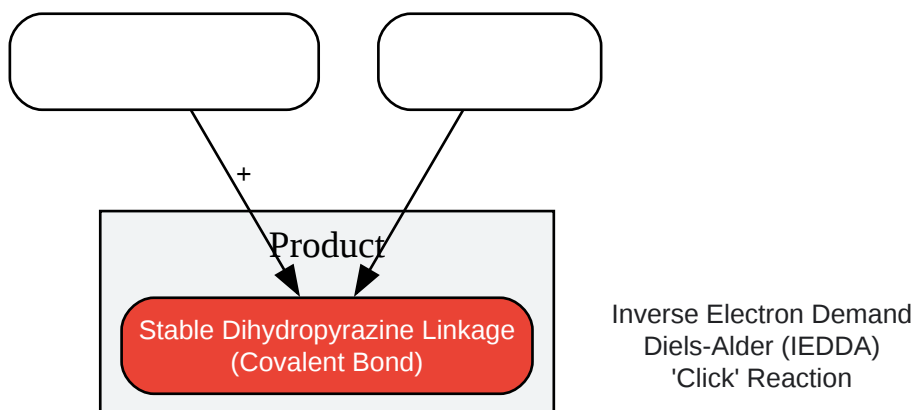
Signaling Pathway and Experimental Workflow



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Caption: Workflow for pretargeted in vivo fluorescence imaging.

Bioorthogonal Reaction Mechanism



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Caption: The inverse electron demand Diels-Alder (IEDDA) reaction.

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